molecular formula C12H20N4O B2377920 (5S,6S)-5-Amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one CAS No. 1807895-93-7

(5S,6S)-5-Amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one

Cat. No. B2377920
CAS RN: 1807895-93-7
M. Wt: 236.319
InChI Key: KYQPKRFMRALAID-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6S)-5-Amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one, also known as AZD0530, is a small molecule inhibitor of Src tyrosine kinase. Src is a non-receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. AZD0530 has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and other neurodegenerative disorders.

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound has been used in the structural analysis of novel benzimidazole pyrimidine derivatives, leading to a better understanding of their chemical conformation and potential biological activities (Ozbey, Göker, & Kuş, 2001).

Biological Activities and Applications

  • The molecular framework of (5S,6S)-5-Amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one has been incorporated into the design of compounds exhibiting antibacterial and antifungal activities, enhancing our understanding of potential pharmaceutical applications (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
  • The structure has also been instrumental in the development of novel benzimidazole derivatives, further expanding the scope of its utility in the exploration of new antimicrobial agents (Ansari & Lal, 2009).

Advancements in Chemical Synthesis Techniques

  • The compound's structure has facilitated advancements in chemical synthesis techniques, contributing to the development of novel synthetic routes and methodologies (Escolano, Rubiralta, & Diez, 2002).

Chemical Sensor Development

  • Derivatives of (5S,6S)-5-Amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one have been utilized in the creation of chemical sensors, particularly for the detection of ions like aluminum, highlighting its versatility in analytical chemistry applications (Yadav & Singh, 2018).

Miscellaneous Applications

  • The compound's structure has been key in the synthesis and study of various chemical entities, contributing to a broad spectrum of scientific research, including but not limited to, antimicrobial, antifungal, and cytotoxic studies (Dahiya & Pathak, 2007).

properties

IUPAC Name

(5S,6S)-5-amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-6-16-11(17)5-4-9(13)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6,13H2,1-2H3/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQPKRFMRALAID-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(C(CCC1=O)N)C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]([C@H](CCC1=O)N)C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S,6S)-5-Amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one

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